ZM336372 - 208260-29-1

ZM336372

Catalog Number: EVT-288223
CAS Number: 208260-29-1
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ZM336372 is a small molecule kinase inhibitor that has been studied for its effects on various signaling pathways. [, , , , , , , , , ] It is primarily known for its activity as a Raf-1 kinase activator. [, , , ] Researchers have investigated its potential as a tool to understand the role of the Raf-1 signaling pathway in various cellular processes, particularly in the context of cancer and neuroendocrine tumors. [, , , ]

Future Directions
  • Mechanism of Action Elucidation: Further research is needed to fully understand the complex interplay between ZM336372 and various signaling pathways, particularly the factors that determine its activating or inhibiting effects on pathways like Raf/MEK/ERK. [, , , , , ]
Source and Classification

ZM 336372 was initially identified through screening processes aimed at discovering inhibitors of the Raf family of kinases, which includes B-Raf and C-Raf. It is categorized under small-molecule inhibitors, specifically targeting the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell signaling related to growth and survival. The compound's CAS number is 208260-29-1, and it has been extensively studied for its effects on various cancer cell lines, particularly hepatocellular carcinoma and neuroendocrine tumors .

Synthesis Analysis

The synthesis of ZM 336372 involves several key steps that typically include the formation of the core structure followed by modifications to enhance its inhibitory properties. While specific synthetic routes are not detailed in the search results, general methods for synthesizing similar compounds often involve:

  1. Formation of the Core Structure: This may include cyclization reactions to create a bicyclic or tricyclic framework characteristic of many kinase inhibitors.
  2. Functionalization: Introducing various substituents that can enhance potency or selectivity towards c-Raf.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compound to achieve the desired purity levels.

These methods are typically optimized based on yield, purity, and biological activity.

Molecular Structure Analysis

ZM 336372 features a complex molecular structure that is crucial for its function as a kinase inhibitor. The compound's three-dimensional configuration allows it to fit into the ATP-binding site of c-Raf effectively. Key structural elements include:

  • Cyclic Framework: The presence of aromatic rings contributes to hydrophobic interactions within the binding pocket.
  • Functional Groups: Specific moieties are responsible for hydrogen bonding and ionic interactions with residues in the active site of c-Raf.

The structural insights into ZM 336372 reveal that it stabilizes certain conformations of c-Raf that facilitate its inhibition while preventing dimerization that could confer resistance against other inhibitors .

Chemical Reactions Analysis

ZM 336372 participates in various chemical reactions primarily related to its interaction with c-Raf. The key reactions include:

  • Inhibition Mechanism: ZM 336372 binds reversibly to the ATP-binding site of c-Raf, preventing substrate phosphorylation.
  • Feedback Mechanisms: The compound's action on c-Raf can induce feedback loops within the MAPK pathway, influencing downstream signaling events.

The compound has been shown to suppress proliferation in cancer cell lines by inhibiting c-Raf activity, leading to decreased activation of extracellular signal-regulated kinase (ERK) pathways .

Mechanism of Action

The mechanism of action for ZM 336372 involves its competitive inhibition of c-Raf. Upon binding to the ATP-binding site, ZM 336372 prevents ATP from interacting with c-Raf, thereby inhibiting its kinase activity. This inhibition results in:

  • Decreased ERK Activation: Inhibition of c-Raf leads to reduced phosphorylation of MEK and ERK, critical components in cell proliferation signaling pathways.
  • Cell Cycle Arrest: The compound has been observed to up-regulate cell cycle inhibitors such as p21CIP1, contributing to growth inhibition in treated cells .

This mechanism underscores ZM 336372's potential as a therapeutic agent in targeting cancers characterized by aberrant Raf signaling.

Physical and Chemical Properties Analysis

ZM 336372 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Generally soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under standard laboratory conditions but may require specific handling precautions due to its reactivity with biological systems.

These properties facilitate its use in both in vitro and in vivo studies aimed at understanding Raf signaling dynamics .

Applications

ZM 336372 has significant applications in scientific research, particularly within oncology:

  1. Cancer Research: Used extensively to study the role of Raf kinases in tumorigenesis and metastasis.
  2. Drug Development: Serves as a lead compound for developing new therapeutics targeting Raf-related pathways.
  3. Biochemical Assays: Employed in assays designed to measure kinase activity and cellular responses to targeted inhibition.

Its ability to selectively inhibit c-Raf makes it an important tool for elucidating the complexities of MAPK signaling pathways and their implications in cancer biology .

Mechanisms of Action in Signaling Pathways

Raf Kinase Inhibition and Selectivity Profiles

c-Raf vs. B-Raf Isoform Specificity

ZM 336372 (C₂₃H₂₃N₃O₃; MW 389.45) is characterized as a potent and selective inhibitor of c-Raf (Raf-1), with an IC₅₀ of 70 nM in biochemical assays containing 0.1 mM ATP. It exhibits 10-fold selectivity over B-Raf (IC₅₀ ~700 nM), attributed to differential ATP-binding site interactions. Competitive inhibition kinetics are observed: At 0.025 mM ATP, the IC₅₀ decreases to 10 nM, while at 2.5 mM ATP, it increases to 900 μM, confirming ATP-competitive binding [2] [9] [10]. This selectivity profile is critical for dissecting isoform-specific functions in the MAPK pathway. Notably, ZM 336372 shows negligible activity (>50 μM IC₅₀) against 17 other kinases, including PKA, PKC, CDK1, and SAPK1/JNK [2] [9].

Table 1: Selectivity Profile of ZM 336372

Kinase TargetIC₅₀ (μM)ATP Concentration (mM)
c-Raf (Raf-1)0.070.1
B-Raf0.70.1
SAPK2/p38α2.00.1
PKA>500.1
PKC>500.1

Paradoxical Activation of Raf-1 in Cellular Contexts

Paradoxically, ZM 336372 treatment induces >100-fold activation of c-Raf in neuroendocrine tumor (NET) cells (e.g., TT, H727) and hepatocellular carcinoma (HepG2) at concentrations ≥100 μM. This occurs via a transcriptional feedback loop: siRNA-mediated knockdown of Raf-1 fails to suppress protein levels in the presence of ZM 336372, indicating Raf-1 upregulation at the transcriptional level [1] [6]. The activation is independent of upstream signals (e.g., Ras GTP-loading) or parallel pathways (PI3K, PKC), as confirmed by insensitivity to U0126 (MEK inhibitor) [1] [6]. This phenomenon complicates therapeutic applications but provides insight into Raf-1 autoregulation.

Table 2: Cellular Effects of ZM 336372 on Raf Isoforms

Raf IsoformEffect of ZM 336372Cellular Context
c-Raf (Raf-1)Activation (>100-fold)NET, HepG2, pancreatic cancer
B-RafMild inhibitionMelanoma, thyroid cancer
A-RafNo significant changeNot reported

Modulation of MAPK/ERK Cascade Dynamics

Phosphorylation of MEK1/2 and ERK1/2

In NET cells, ZM 336372 (20–100 μM) dose-dependently increases phosphorylation of Raf-1 (Ser338/Tyr341), MEK1/2 (Ser217/Ser221), and ERK1/2 (Thr202/Tyr204). Maximum ERK1/2 phosphorylation occurs at 100 μM within 1–2 hours, correlating with Raf-1 activation [1] [6]. Similar ERK1/2 activation is observed in HepG2 cells, where baseline pERK is low but increases >5-fold post-treatment [4]. This contrasts with typical Raf inhibitors, suggesting ZM 336372 stabilizes an active Raf-1 conformation. The effect is pathway-specific, as phosphorylated AKT (PI3K pathway marker) remains unaltered [1].

Feedback Regulation in Raf-MAPK Signaling Loops

ZM 336372 disrupts negative feedback loops in the Raf-MAPK cascade. In carcinoid cells, sustained ERK activation by ZM 336372 suppresses the neuroendocrine markers chromogranin A (CgA) and ASCL1, even when MEK is inhibited by U0126 [1] [6]. This indicates ERK-independent regulation of differentiation markers. Additionally, ZM 336372 triggers compensatory upregulation of cell-cycle inhibitors p21CIP1 and p18 in HepG2 and NET cells, which contributes to growth suppression despite ERK activation [4] [6]. The compound thus uncouples proliferation signals from differentiation and survival outputs.

Table 3: Time-Dependent Phosphorylation Changes in NET Cells (100 μM ZM 336372)

Time Post-TreatmentpRaf-1 IncreasepERK1/2 IncreasepGSK-3β Increase
30 min2.5-fold3.0-fold1.8-fold
2 hours8.0-fold6.5-fold4.0-fold
24 hours10.0-fold4.0-fold5.2-fold

Cross-Talk with Glycogen Synthase Kinase-3β (GSK-3β)

Ser9 Phosphorylation and Inactivation of GSK-3β

ZM 336372 induces GSK-3β phosphorylation at Ser9 in multiple cancer types, inactivating its kinase function. In pancreatic adenocarcinoma (Panc-1, MiaPaCa-2), treatment with 50–100 μM ZM 336372 increases pGSK-3β(Ser9) by 3–5 fold within 48 hours, without altering total GSK-3β levels [3]. This effect is Raf-1-independent: MEK inhibition by U0126 blocks ERK phosphorylation but does not reduce pGSK-3β(Ser9) in NET cells [1] [3]. The mechanism involves direct or indirect kinase crosstalk, as ZM 336372 does not inhibit GSK-3β in vitro but triggers cellular pathways leading to its inactivation. Comparable effects are seen with lithium chloride (LiCl), a known GSK-3β inhibitor [3].

Downstream Effects on NF-κB and Apoptotic Pathways

Inactivation of GSK-3β by ZM 336372 suppresses NF-κB activity, leading to apoptosis. Pancreatic cancer cells treated with 100 μM ZM 336372 show:

  • Cleaved PARP (89-kDa fragment) induction, a caspase-mediated apoptosis marker
  • Reduced nuclear translocation of NF-κB p65 subunit
  • Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) [3] [8]This apoptosis is rescued by GSK-3β overexpression, confirming pathway specificity [3]. In NET cells, pGSK-3β(Ser9) correlates with reduced hormone secretion (e.g., serotonin), linking metabolic regulation to tumor functionality [1] [6].

Table 4: Apoptotic Pathway Impacts of ZM 336372 via GSK-3β

Cancer TypeKey Apoptotic MarkersChange (vs. Control)
Pancreatic adenocarcinomaCleaved PARP, Caspase-3 activation↑ 4.5-fold
Neuroendocrine tumorsChromogranin A, ASCL1↓ 70–80%
Hepatocellular carcinomap21CIP1, Cell cycle arrest↑ 3.0-fold

Properties

CAS Number

208260-29-1

Product Name

ZM 336372

IUPAC Name

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)

InChI Key

PYEFPDQFAZNXLI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

N-(5-(3-dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide
ZM 336372
ZM-336372
ZM336372

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.